Enantiomeric Specificity of Biological Activity
The L-(S)-enantiomer of flamprop (and its methyl ester) is the biologically active form responsible for herbicidal efficacy. Commercial formulations of flamprop-M are enriched in the L-isomer to typically >90% enantiomeric excess, while the unresolved racemic mixture (flamprop) exhibits reduced activity and altered crop selectivity due to differential esterase-mediated hydrolysis in tolerant plants such as wheat [1]. In mammalian metabolism, the R-enantiomer undergoes partial in vivo racemization (R:S ratio of 87:13) to the less active S-form, further confirming the stereochemical dependence of biological activity [2].
| Evidence Dimension | Biological activity as a function of enantiomeric configuration |
|---|---|
| Target Compound Data | L-(S)-enantiomer methyl ester; commercial formulations enriched to >90% enantiomeric excess |
| Comparator Or Baseline | Racemic DL-flamprop-methyl (CAS 52756-25-9) and D-(R)-enantiomer (less active form) |
| Quantified Difference | Racemic mixture shows reduced herbicidal activity; selectivity pattern altered versus enantiomerically enriched L-form |
| Conditions | In planta hydrolysis by oat and wheat esterases; stereoselective activation to free acid metabolite |
Why This Matters
Procuring the enantiomerically defined L-alanine methyl ester (as opposed to racemic flamprop-methyl, CAS 52756-25-9) ensures consistent, maximal herbicidal activity and predictable crop selectivity, which is critical for reproducible field trial outcomes and regulatory-compliant formulated products.
- [1] University of Hertfordshire PPDB: Flamprop-M (CAS 90134-59-1). Isomerism: L-(S)-isomer biologically active; D-(R)-isomer less active. Commercial formulations >90% ee L-isomer. View Source
- [2] Hutson, D. H., Logan, C. J., & Taylor, B. (1991). The metabolism in the rat of the herbicidally active isomer (R)-flamprop-methyl in comparison with the racemic form. Pesticide Science, 31(2), 151–162. R:S ratio 87:13 upon racemization. View Source
